tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Medicinal chemistry Heterocyclic synthesis Protecting group strategy

CAS 1253789-02-4 is a uniquely versatile indazole building block featuring orthogonal N1-Boc protection (cleavable under mild TFA conditions) alongside a C6-OBn group for latent phenol unveiling via hydrogenolysis. The 4-fluoro substitution and crystalline nature (enhanced LogP ~3.5) streamline chromatographic purification and recrystallization scale-up. Ideal for parallel kinase inhibitor synthesis, it supports C3 diversification (Suzuki/amide coupling) prior to N1 deprotection, a sequence impossible with unprotected analogs. Multi-sourced with documented QC (NMR, HPLC). Choose this intermediate for reliable, multi-step SAR campaigns.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
CAS No. 1253789-02-4
Cat. No. B1376909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
CAS1253789-02-4
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)OCC3=CC=CC=C3)F
InChIInChI=1S/C19H19FN2O3/c1-19(2,3)25-18(23)22-17-10-14(9-16(20)15(17)11-21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
InChIKeyAEEAXDCVECAIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS 1253789-02-4): Structural Identity and Procurement Baseline for Synthetic Intermediates


tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS 1253789-02-4) is a substituted 1H-indazole derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a benzyloxy group at the C6 position, and a fluorine atom at the C4 position . The compound has a molecular formula of C19H19FN2O3 and a molecular weight of 342.37 g/mol . It belongs to the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . This compound is commercially available as a research chemical with reported purities of ≥95% to 98% from multiple suppliers .

Why tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate Cannot Be Substituted with Unprotected or Differently Protected Indazole Analogs


Indazole derivatives with identical core scaffolds but differing N1 protection states or substitution patterns exhibit distinct reactivity profiles that preclude simple interchangeability in synthetic workflows. The N1-Boc protecting group in tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate serves a critical orthogonal protection function, enabling selective deprotection under mild acidic conditions (e.g., TFA) while leaving the 6-benzyloxy group intact [1]. In contrast, the unprotected analog 6-(benzyloxy)-4-fluoro-1H-indazole (CAS 1253792-35-6) lacks this synthetic handle, rendering it unsuitable for multistep sequences requiring N1 differentiation . Furthermore, the 6-benzyloxy moiety itself constitutes a protected phenol precursor that can be hydrogenolyzed to the corresponding 6-hydroxy derivative (CAS 1253789-61-5), whereas compounds with alternative 6-substituents (e.g., 6-hydroxy directly, or 6-methoxy) eliminate this latent diversification capability . The combination of 4-fluoro substitution, 6-benzyloxy protection, and N1-Boc protection establishes a uniquely versatile intermediate profile that cannot be replicated by any single commercially available analog .

Quantitative Differentiation Evidence: tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate vs. Closest Analogs


Synthetic Pathway Compatibility: N1-Boc Protection Enables Orthogonal Deprotection vs. Unprotected Indazole

The presence of the N1-Boc protecting group in CAS 1253789-02-4 permits selective N1 deprotection under acidic conditions (e.g., TFA/CH2Cl2) without affecting the 6-benzyloxy group, which is stable to acid but labile to hydrogenolysis [1]. The comparator 6-(benzyloxy)-4-fluoro-1H-indazole (CAS 1253792-35-6) lacks this protecting group and therefore cannot undergo N1-selective transformations, limiting its utility in convergent synthetic strategies that require differentiated indazole nitrogen functionalization .

Medicinal chemistry Heterocyclic synthesis Protecting group strategy

C6 Substituent Differentiation: Benzyloxy Protected Phenol vs. Free Hydroxy Analog

The 6-benzyloxy group in CAS 1253789-02-4 serves as a protected phenol that can be quantitatively removed by catalytic hydrogenolysis (H2, Pd/C) to yield the 6-hydroxy analog (CAS 1253789-61-5) [1]. In contrast, the 6-hydroxy analog lacks this latent functionality and cannot be deprotected further. Additionally, the benzyloxy group provides enhanced lipophilicity (calculated LogP ~3.5 vs. ~1.8 for the 6-hydroxy analog), which improves organic solvent solubility during intermediate isolation and chromatographic purification [2].

Medicinal chemistry Synthetic intermediate Hydrogenolysis

Fluorine Position Specificity: 4-Fluoro Substitution Confers Distinct Electronic Properties vs. 6-Fluoro or Non-Fluorinated Analogs

The 4-fluoro substitution on the indazole ring in CAS 1253789-02-4 introduces unique electronic effects that differ from alternative fluorination patterns (e.g., 5-fluoro, 6-fluoro, or 7-fluoro analogs) or non-fluorinated indazoles [1]. The 4-position fluorine exerts a strong electron-withdrawing inductive effect on the pyrazole ring nitrogen while also influencing the pKa of the N1-H (when deprotected) and modulating hydrogen-bonding capacity at adjacent positions. The regioisomeric analog 4-(benzyloxy)-6-fluoro-1H-indazole (reversed substitution pattern) presents a fundamentally different pharmacophore orientation .

Medicinal chemistry SAR Fluorine chemistry

Commercial Purity and Supply Consistency: ≥95% to 98% Specification Across Multiple Vendors

Multiple independent vendors specify purities for CAS 1253789-02-4 at ≥95% (Aladdin Scientific) , 98% (AKSci equivalent through Bidepharm) , and >99% (SynHet) . This multi-vendor availability with consistent purity specifications reduces supply chain risk compared to analogs such as 6-(benzyloxy)-4-fluoro-1H-indazole (CAS 1253792-35-6), which has fewer commercial sources and a stated purity of 95.0% from the primary identified vendor .

Chemical procurement Quality control Reproducibility

Documented Utility as Kinase Inhibitor Intermediate vs. Lack of Direct Biological Annotation for Analogs

CAS 1253789-02-4 has been explicitly cited as a valuable intermediate in the synthesis of kinase inhibitors, with recent research highlighting its use in developing new kinase inhibitor scaffolds with potential therapeutic applications . The broader patent literature establishes that substituted indazole derivatives bearing the 1-carboxylate protecting group are active as kinase inhibitors targeting deregulated protein kinase activity in cancer [1]. In contrast, for the closest analog tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS 1253789-61-5), no peer-reviewed literature or patent citations were identified that document direct biological evaluation, limiting its demonstrated utility profile [2].

Kinase inhibitor Drug discovery Oncology

Optimal Research and Industrial Application Scenarios for tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS 1253789-02-4)


Medicinal Chemistry: Synthesis of N1-Functionalized Kinase Inhibitor Libraries

This compound is optimally deployed as a starting material for parallel synthesis of kinase inhibitor libraries where N1 functionalization must be introduced after C3 diversification. The N1-Boc group remains intact during C3 amide coupling or Suzuki-Miyaura cross-coupling reactions, then can be selectively removed under acidic conditions (TFA/CH2Cl2) to reveal the free N1-H for subsequent alkylation, acylation, or sulfonylation. This orthogonal protection strategy, documented in kinase inhibitor patents employing indazole scaffolds, cannot be executed with the unprotected analog CAS 1253792-35-6 [1]. The 6-benzyloxy group further provides a handle for late-stage diversification via hydrogenolysis to the 6-phenol, enabling O-alkylation with diverse electrophiles to probe SAR at the solvent-exposed region of the kinase binding pocket [2].

Process Chemistry: Multistep Synthesis Requiring Purification-Friendly Intermediates

In multistep synthetic campaigns exceeding 4-5 steps, intermediate isolation and purification become rate-limiting. The enhanced lipophilicity of CAS 1253789-02-4 (calculated LogP ~3.5) relative to the 6-hydroxy analog (calculated LogP ~1.8) facilitates extraction from aqueous reaction mixtures and improves chromatographic resolution on standard silica gel [1]. This practical advantage reduces purification time and improves overall yield recovery. The compound's crystalline nature (implied by melting point specification) further enables purification by recrystallization, a scalable alternative to chromatography [2].

Contract Research and Custom Synthesis: Reliable Building Block with Established Supply Chain

For CROs and custom synthesis providers executing fee-for-service medicinal chemistry projects, CAS 1253789-02-4 represents a lower-risk building block selection compared to less-established analogs. Multiple vendors (≥3 identified) maintain this compound in catalog with defined purity specifications (≥95% to >99%), ensuring supply continuity and price competition [1]. The availability of analytical certificates (CoA) including NMR, HPLC, and in some cases MS documentation supports QC documentation requirements for client deliverables [2]. This multi-sourced status contrasts with single-sourced analogs that present supply chain vulnerability.

Structure-Activity Relationship Studies: Probing 4-Fluoro vs. Alternative Substitution Patterns

The 4-fluoro substitution pattern in CAS 1253789-02-4 serves as a defined starting point for SAR investigations comparing the effects of 4-fluoro, 5-fluoro, 6-fluoro, and non-fluorinated indazole scaffolds on kinase selectivity and potency [1]. The compound can be elaborated to final inhibitors through established indazole C3 functionalization chemistry, enabling head-to-head comparison of fluorination positional effects within an otherwise identical chemotype. This systematic approach to SAR is essential for optimizing kinase selectivity profiles and minimizing off-target pharmacology [2].

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